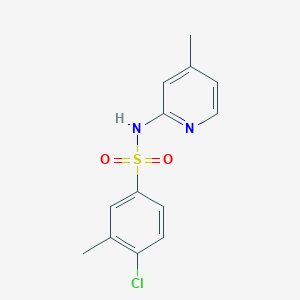

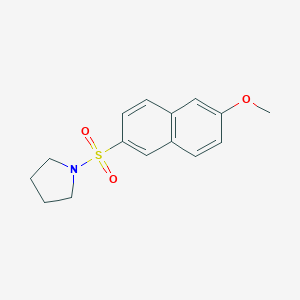

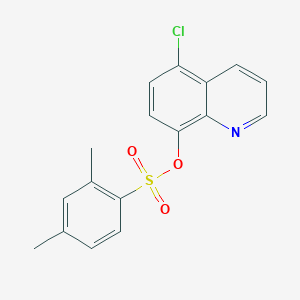

4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as CPB, is a sulfonamide compound that has been widely used in scientific research. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of cancer and inflammation.

Scientific Research Applications

4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been found to suppress the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.

Mechanism of Action

4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. 4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been shown to selectively inhibit CA IX activity, leading to decreased tumor growth and increased apoptosis. Additionally, 4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.

Biochemical and Physiological Effects:

4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to have a half-life of approximately 3 hours in rats and is rapidly excreted through the urine. 4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a moderate affinity for plasma proteins, which may affect its distribution in the body.

Advantages and Limitations for Lab Experiments

4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a highly specific inhibitor of CA IX and has been shown to be effective in inhibiting tumor growth in animal models. However, 4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has limitations in terms of its solubility and stability. It is poorly soluble in water and requires the use of organic solvents for administration. Additionally, 4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is sensitive to light and heat, which may affect its stability over time.

Future Directions

4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has shown promise as a potential therapeutic agent for the treatment of cancer and inflammation. Further research is needed to optimize the synthesis method and improve the solubility and stability of 4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide in humans. 4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide may also have applications in other areas, such as imaging and diagnostics, due to its high specificity for CA IX. Overall, 4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a promising compound that has the potential to be developed into a clinically useful therapeutic agent.

Synthesis Methods

The synthesis of 4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 4-methyl-2-pyridinylamine. The resulting compound is purified through recrystallization to obtain 4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. This method has been optimized to produce high yields of 4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide with high purity.

properties

Product Name |

4-chloro-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide |

|---|---|

Molecular Formula |

C13H13ClN2O2S |

Molecular Weight |

296.77 g/mol |

IUPAC Name |

4-chloro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C13H13ClN2O2S/c1-9-5-6-15-13(7-9)16-19(17,18)11-3-4-12(14)10(2)8-11/h3-8H,1-2H3,(H,15,16) |

InChI Key |

UVLIWFHVBKUUSM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C |

Canonical SMILES |

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)

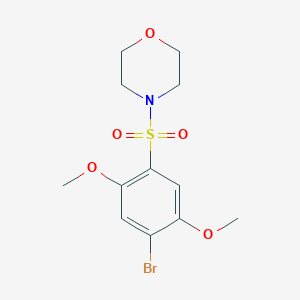

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)

![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)